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Compound of Interest

Compound Name: SIRT2-IN-11

Cat. No.: B11599657 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: SIRT2-IN-11, also known as AEM1, is a selective inhibitor of Sirtuin 2 (SIRT2), an

NAD+-dependent protein deacetylase. SIRT2 has emerged as a therapeutic target in various

diseases, including cancer and neurodegenerative disorders, due to its role in regulating key

cellular processes. This technical guide provides a comprehensive overview of the discovery,

synthesis, mechanism of action, and experimental evaluation of SIRT2-IN-11, serving as a

resource for researchers in drug discovery and development.

Core Concepts: Discovery and Mechanism of Action
SIRT2-IN-11 was identified through a screening of small molecules for their ability to inhibit

SIRT2 deacetylase activity. It demonstrates selectivity for SIRT2 over other sirtuin isoforms,

particularly SIRT1. The primary mechanism of action of SIRT2-IN-11 involves the p53-

dependent induction of apoptosis. By inhibiting SIRT2, the compound leads to an increase in

the acetylation of the tumor suppressor protein p53.[1] Acetylated p53 is activated, resulting in

the transcriptional upregulation of its target genes, including the cell cycle inhibitor CDKN1A

(p21) and the pro-apoptotic proteins PUMA and NOXA.[1] This cascade of events ultimately

leads to programmed cell death in cancer cells, particularly in non-small cell lung cancer.[1][2]

Quantitative Data Summary
The following tables summarize the key quantitative data for SIRT2-IN-11 (AEM1) based on

reported in vitro and cellular assays.
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Inhibitory Activity IC50 Value Reference

SIRT2 (MAL substrate) 18.5 µM [1]

SIRT1 (MAL substrate) 118.4 µM [1]

Table 1: In vitro inhibitory activity of SIRT2-IN-11 against SIRT2 and SIRT1.

Cellular Activity Concentration Effect Cell Line Reference

Induction of

Apoptosis
0-20 µM (8h)

Induces

apoptosis

Lung cancer

cells

p53 Acetylation 20 µM (6h)
Increases p53

acetylation
A549 [1]

Target Gene

Expression
20 µM (6h)

Increases

expression of

CDKN1A,

PUMA, NOXA

A549 [1]

Sensitization to

Etoposide
1 µM

Marked increase

in apoptosis
A549 [3]

Table 2: Cellular activity of SIRT2-IN-11 in lung cancer cells.

Synthesis of SIRT2-IN-11 (AEM1)
While a detailed step-by-step synthesis protocol for SIRT2-IN-11 (AEM1) is not publicly

available in the primary literature, a plausible synthetic route can be deduced based on its

chemical structure: N-(3-aminopropyl)-N'-(2,3,5,6-tetrafluorobenzyl)piperazine-1,4-

dicarboxamide. The synthesis would likely involve the coupling of three key building blocks:

piperazine, tert-butyl (3-aminopropyl)carbamate, and 2,3,5,6-tetrafluorobenzylamine. A

potential synthetic workflow is outlined below.
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Step 1: Monofunctionalization of Piperazine

Step 2: Coupling with Tetrafluorobenzyl Moiety

Step 3: Deprotection

Step 4: Amide Bond Formation

Step 5: Final Deprotection

Piperazine

tert-butyl piperazine-1-carboxylate

Boc Anhydride

tert-butyl 4-((2,3,5,6-tetrafluorobenzyl)carbamoyl)piperazine-1-carboxylate

2,3,5,6-tetrafluorobenzyl
bromide, Base

N-(2,3,5,6-tetrafluorobenzyl)piperazine-1-carboxamide

TFA or HCl

tert-butyl (3-((4-((2,3,5,6-tetrafluorobenzyl)carbamoyl)piperazin-1-yl)carbonyl)amino)propylcarbamate

N-Boc-3-aminopropanoic acid,
Coupling agent (e.g., HATU)

SIRT2-IN-11 (AEM1)

TFA or HCl

Click to download full resolution via product page

Caption: Plausible synthetic workflow for SIRT2-IN-11 (AEM1).
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Experimental Protocols
In Vitro SIRT2 Deacetylase Assay
This assay measures the ability of SIRT2-IN-11 to inhibit the deacetylation of a fluorogenic

substrate by recombinant SIRT2 enzyme.

Materials:

Recombinant human SIRT2 enzyme

Fluorogenic SIRT2 substrate (e.g., Fluor de Lys-SIRT2, MAL)

NAD+

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (containing Trichostatin A and a trypsin-like protease)

SIRT2-IN-11 (dissolved in DMSO)

96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

Add varying concentrations of SIRT2-IN-11 or DMSO (vehicle control) to the wells of the

microplate.

Initiate the reaction by adding recombinant SIRT2 enzyme to each well.

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer

solution.
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Incubate at 37°C for a further period (e.g., 30 minutes) to allow for complete development.

Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm,

emission 460 nm).

Calculate the percentage of inhibition for each concentration of SIRT2-IN-11 relative to the

vehicle control and determine the IC50 value.

Assay Preparation Enzymatic Reaction Signal Development & Detection

Prepare Reaction Mix
(Buffer, NAD+, Substrate)

Add SIRT2-IN-11
(or DMSO) Add SIRT2 Enzyme Incubate at 37°C Add Developer Solution Incubate at 37°C Measure Fluorescence

Click to download full resolution via product page

Caption: Workflow for the in vitro SIRT2 deacetylase assay.

Cellular Apoptosis Assay (Flow Cytometry)
This protocol details the measurement of apoptosis in lung cancer cells (e.g., A549) treated

with SIRT2-IN-11, alone or in combination with an apoptosis-inducing agent like etoposide,

using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

A549 cells

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

SIRT2-IN-11

Etoposide

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)
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Phosphate Buffered Saline (PBS)

Flow cytometer

Procedure:

Seed A549 cells in 6-well plates and allow them to adhere overnight.

Treat the cells with SIRT2-IN-11, etoposide, a combination of both, or DMSO (vehicle

control) for the desired time period (e.g., 24-48 hours).

Harvest the cells by trypsinization and collect both the adherent and floating cells.

Wash the cells twice with cold PBS.

Resuspend the cell pellet in 1X Binding Buffer.

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

Incubate the cells in the dark at room temperature for 15 minutes.

Analyze the stained cells by flow cytometry within 1 hour.

Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late

apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI

negative).

Western Blot for p53 Acetylation
This protocol describes the detection of acetylated p53 in cells treated with SIRT2-IN-11.

Materials:

A549 cells

SIRT2-IN-11

Etoposide (as a positive control for p53 activation)
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Lysis Buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and

Nicotinamide)

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin (loading control)

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Treat A549 cells with SIRT2-IN-11, etoposide, or DMSO for the specified time.

Lyse the cells in lysis buffer on ice.

Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-acetyl-p53) overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again with TBST.
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Apply the ECL substrate and visualize the protein bands using a chemiluminescence

imaging system.

Strip the membrane and re-probe with anti-p53 and anti-β-actin antibodies to determine total

p53 levels and equal loading.

Signaling Pathway

SIRT2-IN-11

SIRT2

Inhibition

Acetylated p53
(Active)

Deacetylation

CDKN1A (p21) PUMA NOXA

p53
(Inactive)

Apoptosis

Click to download full resolution via product page

Caption: SIRT2-IN-11 signaling pathway leading to apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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